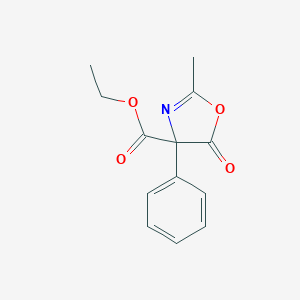
5-Ethoxy-3-ethyl-3-propionyl-1,2,4-trioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethoxy-3-ethyl-3-propionyl-1,2,4-trioxolane is a synthetic compound with potential applications in scientific research. It belongs to the class of trioxolanes, which are cyclic peroxides known for their antimalarial and anticancer properties.
作用機序
The mechanism of action of 5-Ethoxy-3-ethyl-3-propionyl-1,2,4-trioxolane is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) within cells. These ROS can damage cellular components such as DNA and proteins, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 5-Ethoxy-3-ethyl-3-propionyl-1,2,4-trioxolane can induce apoptosis (programmed cell death) in cancer cells, and inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. It has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of 5-Ethoxy-3-ethyl-3-propionyl-1,2,4-trioxolane is its potential as a lead compound for the development of new drugs. Its synthetic accessibility and demonstrated biological activity make it an attractive starting point for further optimization. However, its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent. Additionally, its potential toxicity and side effects must be carefully evaluated.
将来の方向性
There are several potential directions for future research on 5-Ethoxy-3-ethyl-3-propionyl-1,2,4-trioxolane. These include:
1. Further investigation of its mechanism of action, to better understand how it induces cell death and inhibits parasite growth.
2. Optimization of its structure to improve its potency and selectivity.
3. Evaluation of its toxicity and side effects, to determine its safety for use in humans.
4. Development of new drugs based on 5-Ethoxy-3-ethyl-3-propionyl-1,2,4-trioxolane, for the treatment of malaria and cancer.
5. Investigation of its potential as an anti-inflammatory agent, and its use in the treatment of inflammatory diseases.
Conclusion:
In conclusion, 5-Ethoxy-3-ethyl-3-propionyl-1,2,4-trioxolane is a synthetic compound with potential applications in scientific research. Its antimalarial and anticancer properties make it a promising candidate for the development of new drugs, but further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy.
合成法
The synthesis of 5-Ethoxy-3-ethyl-3-propionyl-1,2,4-trioxolane involves the reaction of ethyl propionate with hydrogen peroxide in the presence of a catalyst such as tungsten oxide. The reaction proceeds through a series of steps, including the formation of a peroxy acid intermediate, which then reacts with ethyl propionate to form the trioxolane.
科学的研究の応用
5-Ethoxy-3-ethyl-3-propionyl-1,2,4-trioxolane has potential applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology. It has been shown to have antimalarial and anticancer properties, making it a promising candidate for the development of new drugs to treat these diseases.
特性
CAS番号 |
194021-99-3 |
|---|---|
分子式 |
C9H16O5 |
分子量 |
204.22 g/mol |
IUPAC名 |
1-(5-ethoxy-3-ethyl-1,2,4-trioxolan-3-yl)propan-1-one |
InChI |
InChI=1S/C9H16O5/c1-4-7(10)9(5-2)12-8(11-6-3)13-14-9/h8H,4-6H2,1-3H3 |
InChIキー |
QVAZMARWDVIJKK-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1(OC(OO1)OCC)CC |
正規SMILES |
CCC(=O)C1(OC(OO1)OCC)CC |
同義語 |
1-Propanone,1-(5-ethoxy-3-ethyl-1,2,4-trioxolan-3-yl)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




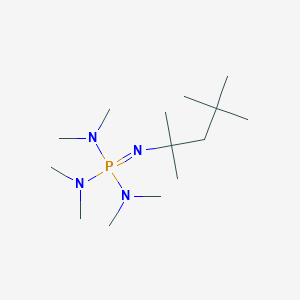
![Methyl 4-[3-(dimethylamino)propoxy]benzoate](/img/structure/B67486.png)
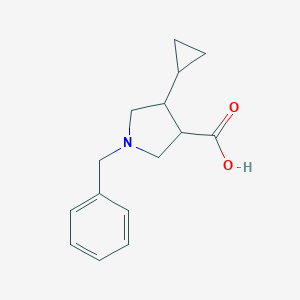
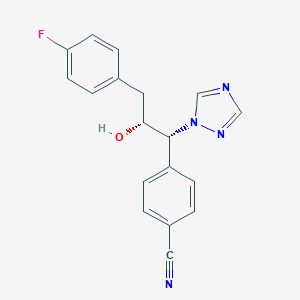
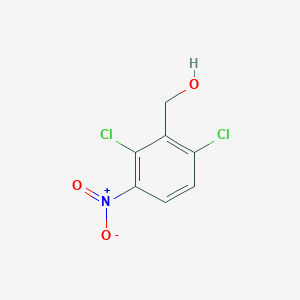
![[2,2'-Bipyridin]-6-amine](/img/structure/B67492.png)

![Propanoic acid, 2-methyl-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-](/img/structure/B67496.png)
![Methyl 5-amino-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B67498.png)
